N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound with a unique structure that includes a benzoyl group, a dihydrobenzo dioxin ring, and an acetamide group.
Preparation Methods
The synthesis of N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxin ring. This can be achieved through a series of reactions including cyclization and reduction. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the addition of the acetamide group through an amidation reaction . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The dihydrobenzo dioxin ring provides structural stability and can influence the compound’s binding affinity to its targets. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with similar compounds such as:
N-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: This compound has a nitro group instead of a methylbenzoyl group, which can significantly alter its chemical properties and biological activities.
N-(7-Phenylacetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: The phenylacetyl group provides different steric and electronic effects compared to the methylbenzoyl group.
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-chloroacetamide:
Biological Activity
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]dioxin core with a methylbenzoyl substitution. Its molecular formula is C16H15NO3, and it has a molecular weight of approximately 271.30 g/mol. The presence of the dioxin ring contributes to its chemical reactivity and biological interactions.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- PARP Inhibition : Some derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased cancer cell sensitivity to chemotherapy .
- Antifungal Activity : Compounds with similar structures have demonstrated antifungal properties, inhibiting the growth of various fungal pathogens .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
Compound Name | Target | IC50 (μM) | Observations |
---|---|---|---|
This compound | PARP1 | TBD | Potential lead compound for cancer therapy |
Analog 1 | Fungal Pathogen | 40.82% inhibition | Moderate antifungal activity |
Analog 2 | Fungal Pathogen | 50.32% inhibition | Enhanced activity against specific strains |
Note: TBD indicates that specific IC50 values for this compound are not yet determined in available studies.
Case Studies
- Cancer Cell Lines : In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported significant apoptosis induction in MCF-7 and MDA-MB-231 breast cancer cells when treated with structurally similar compounds .
- Fungal Inhibition : A series of pyrazole amide derivatives were tested for their antifungal activity against F. oxysporum and C. mandshurica. These studies suggest that structural modifications can enhance the antifungal potency of compounds related to this compound .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C18H17NO4/c1-11-3-5-13(6-4-11)18(21)14-9-16-17(23-8-7-22-16)10-15(14)19-12(2)20/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
QBASWUAPXAEWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C)OCCO3 |
Origin of Product |
United States |
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